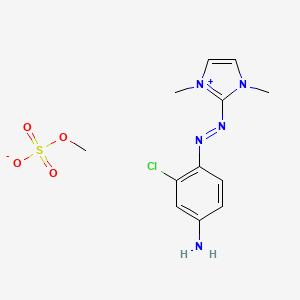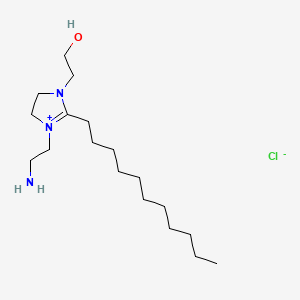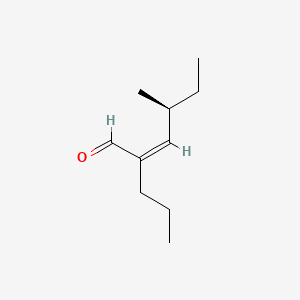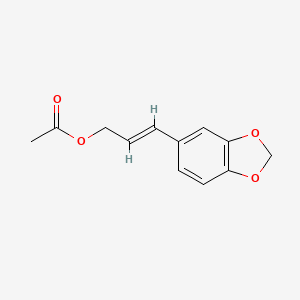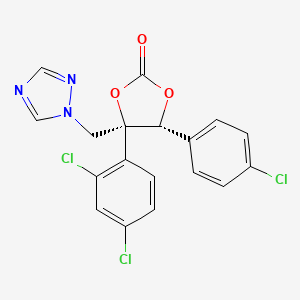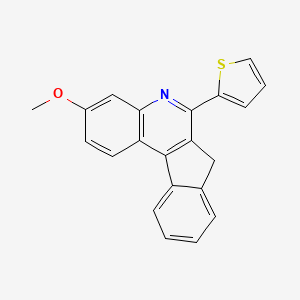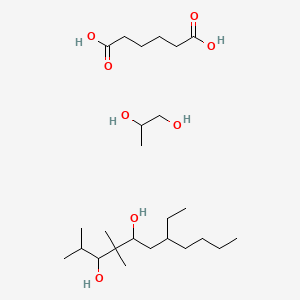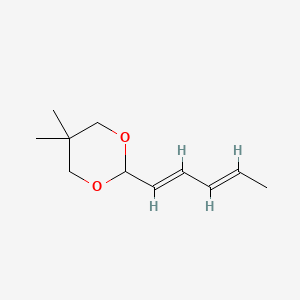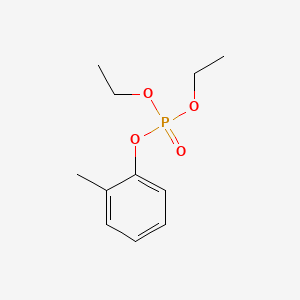
(Ethyl acetoacetato-O1',O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium is a complex organoaluminum compound It is characterized by the presence of ethyl acetoacetate, monoisopropyl phthalate, and propan-2-ol ligands coordinated to an aluminum center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Ethyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium typically involves the reaction of aluminum isopropoxide with ethyl acetoacetate and monoisopropyl phthalate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The reaction mixture is stirred at a specific temperature until the desired product is formed, which is then purified by recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reactants are mixed in precise stoichiometric ratios, and the reaction is conducted in reactors equipped with temperature and pressure control systems. The product is then isolated and purified using techniques such as distillation, filtration, and crystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(Ethyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form aluminum oxide and other by-products.
Reduction: It can be reduced to form different aluminum-containing species.
Substitution: The ligands in the compound can be substituted with other ligands through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles or electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce a variety of organoaluminum compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
(Ethyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, such as coatings and polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which (Ethyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium exerts its effects involves the coordination of its ligands to the aluminum center. This coordination can influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Ethyl acetoacetato-O1’,O3)(diisopropyl phthalato-O2)(propan-2-olato)aluminium
- (Methyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium
- (Ethyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(butan-2-olato)aluminium
Uniqueness
(Ethyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium is unique due to its specific combination of ligands, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
89030-91-1 |
|---|---|
Molekularformel |
C20H27AlO8 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
2-O-[3-oxohexanoyloxy(propan-2-yloxy)alumanyl] 1-O-propan-2-yl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H12O4.C6H10O3.C3H7O.Al/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13;1-2-3-5(7)4-6(8)9;1-3(2)4;/h3-7H,1-2H3,(H,12,13);2-4H2,1H3,(H,8,9);3H,1-2H3;/q;;-1;+3/p-2 |
InChI-Schlüssel |
BKWXOSFBFXPCPW-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC(=O)CC(=O)O[Al](OC(C)C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


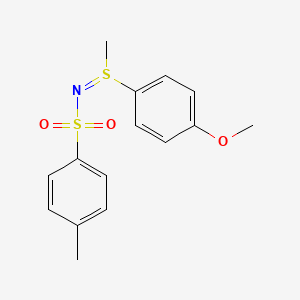
![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)


